Cas no 2172287-91-9 (3-tert-butyl-7-fluoroquinoline-4-carboxylic acid)

3-tert-Butyl-7-fluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The tert-butyl group enhances steric hindrance, potentially improving selectivity in binding interactions, while the fluorine substituent at the 7-position can influence electronic properties and metabolic stability. The carboxylic acid functionality offers versatility for further derivatization, such as amide or ester formation, making it a valuable intermediate for drug discovery. Its structural features may contribute to enhanced bioavailability or target affinity in biologically active compounds. This compound is particularly relevant for the development of antimicrobial or anticancer agents, given the established pharmacological profile of quinoline-based scaffolds.
3-tert-butyl-7-fluoroquinoline-4-carboxylic acid structure
2172287-91-9 structure
Product Name:3-tert-butyl-7-fluoroquinoline-4-carboxylic acid
CAS No:2172287-91-9
MF:C14H14FNO2
MW:247.264867305756
CID:5872919
PubChem ID:165833759
Update Time:2025-08-04

3-tert-butyl-7-fluoroquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butyl-7-fluoro-quinoline-4-carboxylic acid
    • 3-(1,1-Dimethylethyl)-7-fluoro-4-quinolinecarboxylic acid
    • 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid
    • 2172287-91-9
    • EN300-1581910
    • Inchi: 1S/C14H14FNO2/c1-14(2,3)10-7-16-11-6-8(15)4-5-9(11)12(10)13(17)18/h4-7H,1-3H3,(H,17,18)
    • InChI Key: MBFBSSCHHWKSII-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(F)C=2)C(C(O)=O)=C(C(C)(C)C)C=1

Computed Properties

  • Exact Mass: 247.10085685g/mol
  • Monoisotopic Mass: 247.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.235±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 372.6±42.0 °C(Predicted)
  • pka: 0.88±0.10(Predicted)

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Additional information on 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid

3-tert-butyl-7-fluoroquinoline-4-carboxylic Acid: A Versatile Building Block in Modern Pharmaceutical Chemistry

In the realm of pharmaceutical intermediates, 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid (CAS No. 2172287-91-9) has emerged as a structurally unique compound with significant potential in drug discovery. This fluoroquinoline derivative combines the privileged quinoline scaffold with strategic substitutions that enhance its physicochemical properties and biological relevance. The presence of both tert-butyl group and fluorine atom in its molecular architecture makes it particularly valuable for medicinal chemistry applications.

The growing interest in 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid reflects current trends in pharmaceutical research, where scientists increasingly focus on fluorinated heterocycles as key components in drug design. Recent studies highlight how the introduction of fluorine atoms can dramatically improve a compound's metabolic stability, membrane permeability, and target binding affinity. These properties make fluoroquinoline derivatives particularly attractive for developing new therapeutic agents against resistant bacterial strains and various chronic diseases.

From a synthetic chemistry perspective, 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid serves as an excellent precursor for numerous transformations. The carboxylic acid functionality allows for straightforward derivatization through amide bond formation, esterification, or reduction reactions. Pharmaceutical researchers frequently employ this compound as a versatile building block to create libraries of analogs for structure-activity relationship studies. Its balanced lipophilicity, conferred by the tert-butyl group, often contributes to improved pharmacokinetic profiles in lead compounds.

The application spectrum of 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid extends across multiple therapeutic areas. In antimicrobial research, its structural similarity to clinically used fluoroquinolone antibiotics makes it a valuable scaffold for developing novel antibacterial agents with potentially improved safety profiles. Additionally, the compound's rigid aromatic system serves as an excellent core structure for kinase inhibitors, a hot topic in cancer research. The pharmaceutical industry has shown particular interest in how modifications to this core structure might yield selective inhibitors for various disease-relevant kinases.

Recent advances in synthetic methodology have made 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid more accessible to researchers. Modern green chemistry approaches have been applied to its synthesis, reducing the environmental impact of production while maintaining high yields and purity. These developments align with the pharmaceutical industry's growing emphasis on sustainable practices and process optimization. Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring batch-to-batch consistency for research applications.

The commercial availability of 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid has expanded significantly in recent years, reflecting its growing importance in drug discovery. Suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends indicate stable demand, with particular growth in custom synthesis services that utilize this intermediate for proprietary drug development programs. The compound's shelf stability and straightforward handling characteristics contribute to its popularity among medicinal chemists.

Quality control standards for 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid have become increasingly stringent, mirroring the pharmaceutical industry's emphasis on compound purity. Reputable suppliers now routinely provide comprehensive analytical data, including chromatographic purity assessments and detailed spectroscopic characterization. This level of documentation is particularly important for researchers working under Good Laboratory Practice (GLP) guidelines or preparing compounds for regulatory submissions.

Looking forward, the scientific community anticipates continued interest in 3-tert-butyl-7-fluoroquinoline-4-carboxylic acid and related structures. The compound's versatility positions it well for emerging applications in targeted drug delivery systems and PROTAC (proteolysis targeting chimera) technology. As pharmaceutical research increasingly focuses on precision medicine and personalized therapies, the demand for well-characterized, modifiable intermediates like this fluoroquinoline derivative will likely grow. Its unique combination of structural features ensures it will remain relevant in addressing current and future therapeutic challenges.

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